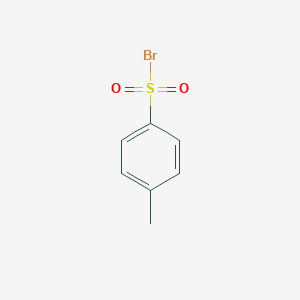

4-Methylbenzenesulfonyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzenesulfonyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSFJZORNYYLFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436044 | |

| Record name | tosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1950-69-2 | |

| Record name | 4-Methylbenzenesulfonyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1950-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Indispensable Role of 4-Methylbenzenesulfonyl Bromide in Modern Synthesis

An In-depth Technical Guide to 4-Methylbenzenesulfonyl Bromide: Synthesis, Properties, and Strategic Applications

This compound, commonly referred to as tosyl bromide (TsBr), is a pivotal reagent in organic synthesis, belonging to the versatile class of organosulfur halides.[1] While its chloride analogue, tosyl chloride (TsCl), is more frequently utilized, tosyl bromide offers unique reactivity profiles that are advantageous in specific synthetic contexts. Its primary function is to introduce the 4-methylbenzenesulfonyl (tosyl) group into molecules, a cornerstone transformation for converting poor leaving groups like hydroxyls into excellent sulfonate leaving groups and for synthesizing sulfonamides.[1][2] The tosyl group's strong electron-withdrawing nature and ability to delocalize negative charge make the resulting tosylate anion exceptionally stable and thus, an excellent leaving group for nucleophilic substitution and elimination reactions.[2][3] This guide provides an in-depth examination of the synthesis, properties, and core applications of this compound, with a focus on the mechanistic rationale and practical considerations for researchers in synthetic chemistry and drug development.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its safe and effective use. This compound is a solid at room temperature with properties that necessitate careful handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₇BrO₂S | [1][4] |

| Molecular Weight | 235.10 g/mol | [1][4] |

| Appearance | Solid | [5] |

| Melting Point | 95–96 °C | [5] |

| CAS Number | 1950-69-2 | [1][4] |

| Solubility | Soluble in toluene, benzene, methylene chloride; sparingly soluble in water. | [5] |

| InChI Key | NTSFJZORNYYLFW-UHFFFAOYSA-N | [1] |

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[6] All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly closed container in a dry environment, often under an inert gas. In case of fire, hazardous combustion gases such as carbon oxides, sulfur oxides, and hydrogen bromide gas may be produced.

Synthesis of this compound: A Protocol-Driven Analysis

Several synthetic routes to this compound have been established, primarily starting from readily available p-toluenesulfonyl derivatives.

Common Synthetic Pathways

-

From p-Toluenesulfonic Acid Anhydride: Treatment of p-toluenesulfonic acid anhydride with hydrogen bromide (HBr) in acetic acid provides a direct route to the sulfonyl bromide.[5]

-

From Sodium p-Toluenesulfinate: The reaction of the sodium salt of p-toluenesulfinic acid with elemental bromine is another effective method.[5]

-

From p-Toluenesulfonyl Hydrazide: This is one of the most efficient and widely reported methods, utilizing various brominating agents to convert the stable, crystalline p-toluenesulfonyl hydrazide into the desired product with high yields.[1][5]

The conversion from p-toluenesulfonyl hydrazide is particularly noteworthy for its convenience and efficiency. A mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an acidic aqueous solution generates bromine in situ, which then reacts with the sulfonylhydrazide.[5] This method is rapid, simple, and generally produces yields exceeding 90%, often pure enough for subsequent use without extensive purification.[5]

Diagram of Synthesis Workflow

Caption: Synthesis of Tosyl Bromide via Bromination of Tosyl Hydrazide.

Experimental Protocol: Synthesis from p-Toluenesulfonyl Hydrazide

This protocol is based on the highly efficient in situ bromine generation method.

-

Preparation: In a suitable reaction vessel, prepare an acidic solution by adding the required amount of acid (e.g., aqueous HBr) to water.

-

Suspension: Add p-toluenesulfonyl hydrazide to the acidic solution at room temperature with stirring to form a suspension.

-

Reagent Addition: Slowly add a pre-mixed aqueous solution of sodium bromide (NaBr) and sodium bromate (NaBrO₃) to the suspension. The in situ generation of bromine will be visually indicated by the formation of a characteristic color.

-

Reaction: Continue the addition until a slight excess of bromine persists. The reaction is typically rapid and proceeds to completion at room temperature.[5] The product, this compound, will precipitate out of the aqueous solution as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the filter cake with cold water to remove any remaining salts and acid. For most applications, the product is sufficiently pure.[5] If higher purity is required, recrystallization from a solvent like low-boiling petroleum ether can be performed.[5]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by nucleophilic substitution reactions at its electron-deficient sulfur atom.[1]

Nucleophilic Substitution at the Sulfonyl Center

The core of tosyl bromide's reactivity lies in the S-Br bond. The sulfur atom is bonded to two highly electronegative oxygen atoms and a bromine atom, rendering it highly electrophilic and susceptible to attack by nucleophiles (Nu:). The bromide ion is an excellent leaving group, facilitating the reaction.[1] This transformation is central to the formation of sulfonate esters and sulfonamides.

Sources

An In-depth Technical Guide to 4-Methylbenzenesulfonyl Bromide: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

This guide provides an in-depth technical exploration of 4-Methylbenzenesulfonyl bromide (CAS No. 1950-69-2), a versatile and highly reactive reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the causality behind its synthetic utility. We will delve into its core chemical properties, explore robust synthetic methodologies, dissect its reactivity profile, and showcase its application in the construction of molecules of pharmaceutical interest.

Core Characteristics and Physicochemical Properties

This compound, commonly referred to as tosyl bromide (TsBr), is a crystalline solid that serves as a powerful electrophile.[1] The presence of the electron-withdrawing sulfonyl group, coupled with the inherent lability of the sulfur-bromine bond, renders the sulfur atom highly susceptible to nucleophilic attack.[2] This fundamental reactivity is the cornerstone of its widespread use in organic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1950-69-2 | [2],[3] |

| Molecular Formula | C₇H₇BrO₂S | [4],[5] |

| Molecular Weight | 235.1 g/mol | [2],[5] |

| Melting Point | 95–96 °C | [1] |

| Appearance | Solid | [1] |

| Solubility | Sparingly soluble in H₂O; soluble in toluene, benzene, and methylene chloride. | [1] |

| InChI Key | NTSFJZORNYYLFW-UHFFFAOYSA-N | [2] |

Synthesis of this compound: A Comparative Analysis of Methodologies

The preparation of high-purity this compound is crucial for its successful application in synthesis. Several methods have been developed, each with its own advantages and limitations. The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations.

Bromination of p-Toluenesulfonyl Hydrazide

A highly efficient and widely reported method for the synthesis of tosyl bromide involves the bromination of p-toluenesulfonyl hydrazide.[2] This approach is favored for its high yields and the use of readily available reagents.

Mechanism Insight: The reaction proceeds via an oxidative bromination where the hydrazide moiety is converted into a reactive intermediate that readily eliminates nitrogen gas, followed by the capture of a bromide ion.

Experimental Protocol: Synthesis of this compound from p-Toluenesulfonyl Hydrazide

Materials:

-

p-Toluenesulfonyl hydrazide

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Buchner funnel and filter paper

Procedure:

-

To a solution of p-toluenesulfonyl hydrazide (1 equivalent) in acetonitrile, cool the mixture to 0 °C using an ice bath with continuous stirring.[6]

-

Slowly add N-Bromosuccinimide (2.0 equivalents) in portions to the cooled solution.[6] The addition should be controlled to maintain the reaction temperature below 5 °C.

-

After the complete addition of NBS, allow the reaction mixture to stir at room temperature for 2 hours under air.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be used directly for subsequent reactions or the product can be isolated. For isolation, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Halogen Exchange from p-Toluenesulfonyl Chloride

While less common, the synthesis of tosyl bromide can be achieved through a halogen exchange reaction starting from the more commercially available p-toluenesulfonyl chloride. This transformation can be facilitated by catalysts such as iron (Fe) or aluminum bromide (AlBr₃) to promote the exchange of chloride for bromide.[2]

Caption: Conceptual Workflow for Halogen Exchange Synthesis.

The Reactivity Landscape: A Tale of Electrophilicity

The chemistry of this compound is dominated by nucleophilic substitution at the electron-deficient sulfur atom.[2] This reactivity is the cornerstone of its utility in forming sulfonamides and sulfonate esters, crucial functionalities in many biologically active molecules.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines provides a direct and efficient route to N-substituted sulfonamides.[2] This transformation is of paramount importance in medicinal chemistry, as the sulfonamide moiety is a well-established pharmacophore.[7]

Causality in Action: The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine. The base serves a dual purpose: it deprotonates the amine to enhance its nucleophilicity and neutralizes the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

Caption: General Scheme for Sulfonamide Synthesis.

Formation of Sulfonate Esters

In a similar vein, this compound reacts with alcohols to form sulfonate esters, commonly known as tosylates. This reaction is a cornerstone of organic synthesis as it transforms a poor leaving group (the hydroxyl group) into an excellent leaving group (the tosylate group).[8] This activation paves the way for a wide range of subsequent nucleophilic substitution and elimination reactions.[9]

Applications in Drug Development and Complex Molecule Synthesis

The tosyl group, introduced via this compound or its chloride analogue, is a workhorse in the synthesis of complex organic molecules, including pharmaceuticals.

The Tosyl Group as a Protecting Group

Beyond its role in activating alcohols, the tosyl group can also serve as a robust protecting group for amines.[8][10] Its stability under a variety of reaction conditions makes it an ideal choice for multi-step syntheses where the amine functionality needs to be masked.[11]

Table 2: Comparison of Tosyl and Boc Protecting Groups for Amines

| Feature | Tosyl (Ts) Group | Boc Group |

| Installation | Reaction with TsCl or TsBr and a base. | Reaction with Boc anhydride. |

| Stability | Stable to a wide range of acidic and basic conditions. | Stable to basic and nucleophilic conditions; labile to acid.[10] |

| Cleavage | Requires strong reducing agents (e.g., SmI₂) or harsh acidic conditions (e.g., HBr in acetic acid).[8] | Readily cleaved under mild acidic conditions (e.g., TFA).[10] |

| Orthogonality | Orthogonal to acid-labile protecting groups like Boc. | Orthogonal to base-labile and reductively cleaved protecting groups. |

Radical Reactions

Under thermal or photochemical conditions, the relatively weak S-Br bond in this compound can undergo homolytic cleavage to generate a 4-methylbenzenesulfonyl radical and a bromine radical.[2] These radical species can initiate a variety of transformations, including radical cyclization reactions, which are powerful methods for the construction of cyclic systems.[1]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] All manipulations should be performed in a well-ventilated fume hood.[12] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[12][13]

Conclusion

This compound is a reagent of significant utility in modern organic synthesis. Its high reactivity, coupled with the versatile nature of the tosyl group it installs, makes it an invaluable tool for researchers and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe application in the laboratory. The methodologies and principles outlined in this guide provide a solid foundation for leveraging the power of this important synthetic building block.

References

-

p-Toluenesulfonyl Bromide - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chen, R., Xu, S., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(16), 5015. [Link]

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). Semantic Scholar. Retrieved from [Link]

-

Recent advances in synthesis of sulfonamides: A review. (n.d.). Chemistry & Biology Interface. Retrieved January 14, 2026, from [Link]

-

This compound | CAS#:1950-69-2 | Chemsrc. (n.d.). Retrieved January 14, 2026, from [Link]

- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016). Royal Society of Chemistry.

-

MATERIAL SAFETY DATA SHEET - SDS - Rentokil Initial. (2012, January 19). Retrieved January 14, 2026, from [Link]

-

4-(Methylsulfonyl)benzyl Bromide | C8H9BrO2S | CID 2733581 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Tosyl group - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Radical Addition of p-Toluenesulfonyl Bromide and p-Toluenesulfonyl Iodide to Allenic Alcohols and Sulfonamides in the Presence of AIBN: Synthesis of Heterocyclic Compounds | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chemical Synthesis and Properties of Sulfonyl halides - ChemSynthesis. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). Retrieved January 14, 2026, from [Link]

-

Tosyl - chemeurope.com. (n.d.). Retrieved January 14, 2026, from [Link]

- CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene - Google Patents. (n.d.).

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 14, 2026, from [Link]

-

P-Toluenesulfonyl bromide - VIVAN Life Sciences. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CAS#:1950-69-2 | Chemsrc [chemsrc.com]

- 4. guidechem.com [guidechem.com]

- 5. vivanls.com [vivanls.com]

- 6. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cbijournal.com [cbijournal.com]

- 8. Tosyl group - Wikipedia [en.wikipedia.org]

- 9. Tosyl [chemeurope.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

4-Methylbenzenesulfonyl bromide molecular weight and formula

An In-Depth Technical Guide to 4-Methylbenzenesulfonyl Bromide: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of this compound. Also known as p-toluenesulfonyl bromide or tosyl bromide, this reagent is a cornerstone in organic synthesis, primarily for the introduction of the tosyl group, a critical functional group in a myriad of pharmacologically active compounds.

Core Physicochemical Properties

This compound is a crystalline solid that serves as a highly reactive and versatile sulfonylating agent. Its utility in organic synthesis is largely dictated by its fundamental chemical and physical characteristics.

A summary of its key quantitative data is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrO₂S | [1][2][3] |

| Molecular Weight | 235.10 g/mol | [1][2][3] |

| CAS Number | 1950-69-2 | [1][2] |

| IUPAC Name | This compound | [1] |

| Common Synonyms | p-Toluenesulfonyl bromide, Tosyl bromide, p-Tosyl bromide | [2] |

| InChI Key | NTSFJZORNYYLFW-UHFFFAOYSA-N | [1][2] |

The Chemistry of the Sulfonyl Center: Reactivity and Mechanisms

The synthetic utility of this compound is overwhelmingly dictated by the electrophilic nature of the sulfur atom within the sulfonyl group. This sulfur atom is bonded to two highly electronegative oxygen atoms and a bromine atom, which is a good leaving group. This configuration renders the sulfur center highly susceptible to attack by a wide range of nucleophiles.[1]

Nucleophilic Substitution

The principal reaction pathway is nucleophilic substitution, where a nucleophile (Nu:) attacks the electron-deficient sulfur atom, leading to the displacement of the bromide ion.[1] This reaction is fundamental to the formation of sulfonate esters (from alcohol nucleophiles) and sulfonamides (from amine nucleophiles), which are prevalent scaffolds in medicinal chemistry.[1][4]

The general mechanism can be visualized as follows:

Caption: General Nucleophilic Substitution at the Sulfonyl Center.

The choice of solvent can significantly influence the reaction rates in these substitutions.[1] Furthermore, the inherent stability of the resulting sulfonamide or sulfonate ester makes this transformation a reliable and widely adopted synthetic strategy.

Radical Reactions

Under thermal or photochemical conditions, the relatively weak sulfur-bromine (S-Br) bond can undergo homolytic cleavage. This process generates a 4-methylbenzenesulfonyl radical and a bromine radical, opening pathways for radical-mediated transformations.[1] The movement of a single electron in this bond-breaking event is mechanistically depicted using single-barbed "fishhook" arrows.[1]

Synthetic Methodologies

While several routes to this compound exist, the bromination of p-toluenesulfonyl hydrazide stands out as a highly efficient and widely reported method, offering excellent yields and operational simplicity.[1] This precursor is a stable, crystalline solid, making it a safer alternative to methods involving potentially unstable diazonium salts.

Workflow for Synthesis from p-Toluenesulfonyl Hydrazide

The overall process involves the oxidative bromination of the hydrazide precursor using a suitable brominating agent.

Caption: Synthesis Workflow via Hydrazide Bromination.

Experimental Protocol: Synthesis using N-Bromosuccinimide (NBS)

This protocol describes a robust method for synthesizing this compound. The use of N-Bromosuccinimide (NBS) is often preferred as it is a convenient and solid source of electrophilic bromine.[1]

Materials:

-

p-Toluenesulfonyl hydrazide

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride (Brine) Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluenesulfonyl hydrazide (1.0 eq) in acetonitrile. Studies have demonstrated that acetonitrile is an excellent solvent for this reaction.[1]

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, deionized water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.

Applications in Drug Development

The primary application of this compound is in the synthesis of N-substituted sulfonamides, a class of compounds with a vast range of biological activities, including antibacterial and antitumor effects.[4][5] The tosyl group can be readily installed onto primary or secondary amines to produce the corresponding sulfonamide.

Protocol: General Synthesis of a N-Aryl Sulfonamide

This protocol provides a general method for the reaction between this compound and an aniline derivative.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: Dissolve the substituted aniline in dichloromethane in a round-bottom flask. Add the base (pyridine or triethylamine) and cool the mixture to 0 °C.

-

Reagent Addition: Add a solution of this compound in dichloromethane dropwise to the cooled amine solution.

-

Reaction: Stir the reaction at room temperature for 12-24 hours.

-

Workup: Dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess base. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography to obtain the desired N-aryl-4-methylbenzenesulfonamide.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, data from analogous sulfonyl and benzyl halides indicate that significant precautions are necessary.[6][7][8][9]

-

Corrosivity: Compounds like 4-methylbenzyl bromide and 4-bromobenzyl bromide are classified as causing severe skin burns and eye damage.[6][8][10] It is imperative to treat this compound as a corrosive substance.

-

Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash-proof safety goggles or a face shield.[6][7]

-

Handling: Avoid breathing dust.[6] Do not get in eyes, on skin, or on clothing.[6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[6][10]

Conclusion

This compound is a pivotal reagent for the installation of the tosyl group in organic synthesis. Its reactivity is dominated by nucleophilic substitution at the sulfonyl center, providing reliable access to sulfonamides and sulfonate esters. The efficient synthesis from stable precursors like p-toluenesulfonyl hydrazide further enhances its appeal. For professionals in drug discovery and development, a thorough understanding of its synthesis, reactivity, and handling protocols is essential for leveraging its full potential in the creation of novel chemical entities.

References

-

Chemical Synthesis and Properties of Sulfonyl halides - ChemSynthesis. [Link]

-

Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... - ResearchGate. [Link]

-

Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides - PMC - PubMed Central. (2021-12-07). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. 4-Methylbenzylsulfonyl chloride 96 51419-59-1 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

solubility of 4-Methylbenzenesulfonyl bromide in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Methylbenzenesulfonyl Bromide in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound, a member of the sulfonyl halide family, is a pivotal reagent in modern organic synthesis. Its utility in the formation of sulfonate esters and sulfonamides makes it an indispensable tool for medicinal chemists and process development scientists. The efficiency, yield, and purity of reactions involving this reagent are intrinsically linked to its behavior in the chosen solvent system. A comprehensive understanding of its solubility is, therefore, not merely academic but a practical necessity for reaction design, optimization, and purification.

This guide provides an in-depth analysis of the solubility of this compound. We will delve into the theoretical principles governing its dissolution, present an inferred solubility profile based on analogous compounds, and offer a robust experimental protocol for determining its solubility in specific organic solvents. This document is intended for researchers, scientists, and drug development professionals who seek to harness the full potential of this versatile reagent.

Theoretical Principles of Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The molecular structure of this compound, featuring a non-polar aromatic ring and a highly polar sulfonyl bromide functional group, results in a nuanced solubility profile.

The principle of "like dissolves like" serves as a fundamental guide. Solvents with a polarity similar to that of this compound are generally effective at dissolving it. However, a critical and often overlooked aspect of handling sulfonyl halides is their reactivity, particularly with protic solvents.

The Competing Pathways: Dissolution vs. Solvolysis

A key consideration for this compound is its susceptibility to nucleophilic attack at the electron-deficient sulfur atom. Protic solvents, such as water and alcohols, are nucleophilic and can react with the sulfonyl bromide in a process known as solvolysis.[1] This reaction results in the formation of the corresponding sulfonic acid or sulfonate ester, respectively, and hydrobromic acid. Therefore, in the context of protic solvents, the term "solubility" is often a misnomer for reactivity and decomposition.

For successful application in synthesis, it is imperative to select aprotic solvents that can solvate the molecule without inducing chemical degradation.

Inferred Solubility Profile of this compound

| Solvent Category | Examples | Expected Solubility | Rationale and Expert Insights |

| Non-Polar Aprotic | Toluene, Benzene, Hexane | Good to Moderate | The aromatic ring of this compound promotes favorable π-π stacking interactions with aromatic solvents like toluene and benzene. Solubility in aliphatic hydrocarbons like hexane is expected to be lower due to the compound's significant polarity. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Very Good | These solvents offer a balance of polarity to solvate the sulfonyl bromide group without the reactive protons that lead to decomposition. Dichloromethane and chloroform are often excellent choices for reactions involving sulfonyl halides due to their inert nature and strong solvating power for such compounds. Acetonitrile is also a suitable solvent for some applications.[3] |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Reactive/Decomposes | These solvents will readily react with this compound via solvolysis.[1] Their use as solvents for this reagent should be strictly avoided unless the intention is to form the corresponding sulfonic acid or sulfonate ester. The reaction with water, for instance, leads to rapid hydrolysis.[4][5] |

Experimental Protocol for Quantitative Solubility Determination

Given the limited published data, researchers will often need to determine the solubility of this compound in their specific solvent system. The following gravimetric method is a reliable and straightforward approach.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or magnetic stirrer with a hotplate

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a clean, dry glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Under an inert atmosphere to prevent moisture contamination, add a known volume of the anhydrous organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or on a magnetic stirrer. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. Maintain a constant temperature throughout this process.

-

Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a PTFE filter. The filter will remove any suspended solid particles.

-

Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed, dry vial. Record the exact volume of the solution transferred. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature low enough to prevent decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of solution collected

Self-Validating System and Trustworthiness:

To ensure the reliability of the results, the following checks should be integrated:

-

Time to Equilibrium: Perform the measurement at multiple time points (e.g., 12, 24, and 48 hours) to confirm that the solubility value has reached a plateau, indicating that equilibrium has been established.

-

Reproducibility: Conduct the experiment in triplicate to ensure the consistency of the results.

-

Purity of Solute: Confirm the purity of the this compound before the experiment, as impurities can affect solubility.

Visualization of Key Factors

The following diagram illustrates the critical decision-making process when selecting a solvent for this compound, emphasizing the dichotomy between simple dissolution and chemical reaction.

Caption: Solvent selection workflow for this compound.

Conclusion

The solubility of this compound is a critical parameter that extends beyond simple physical dissolution. Its inherent reactivity, particularly with protic solvents, necessitates a careful and informed approach to solvent selection. While a comprehensive database of quantitative solubility is lacking, a strong predictive understanding can be achieved through the analysis of analogous compounds and fundamental chemical principles. For precise quantitative data, a robust experimental protocol, such as the one detailed in this guide, is essential. By understanding the interplay between solubility and reactivity, researchers can optimize their synthetic methodologies, leading to improved yields, higher purity, and more reliable chemical processes.

References

-

PubChem. 4-(Methylsulfonyl)benzyl Bromide. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound. Chemsrc. [Link]

-

Taylor & Francis Online. Protic solvents – Knowledge and References. Taylor & Francis Group. [Link]

-

OECD SIDS. 4-METHYLBENZENESULFONYL CHLORIDE. Organisation for Economic Co-operation and Development. [Link]

-

Chemsrc. 4-(Methylsulfonyl)Benzyl Bromide. Chemsrc. [Link]

-

Wikipedia. 4-Toluenesulfonyl chloride. Wikimedia Foundation. [Link]

-

PubChem. 4-Toluenesulfonyl chloride. National Center for Biotechnology Information. [Link]

-

MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI. [Link]

-

ResearchGate. Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. ResearchGate. [Link]

-

PubMed. Influence of the Addition of Alcohol on the Reaction methyl-4-nitrobenzenesulfonate + Br(-) in Tetradecyltrimethylammonium Bromide Aqueous Micellar Solutions. National Center for Biotechnology Information. [Link]

-

ResearchGate. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. ResearchGate. [Link]

-

ResearchGate. Reaction of methyl 4-nitrobenzenesulfonate with Br - in water-formamide tetradecyltrimethylammonium bromide micellar solutions. ResearchGate. [Link]

-

SIELC Technologies. p-Toluenesulfonyl chloride. SIELC Technologies. [Link]

-

Wikipedia. Sulfonyl halide. Wikimedia Foundation. [Link]

-

ResearchGate. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. ResearchGate. [Link]

-

Scientific Update. A Dangerous Bromance. Scientific Update. [Link]

-

National Center for Biotechnology Information. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. PMC. [Link]

-

ResearchGate. 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling. ResearchGate. [Link]

Sources

Stability and Storage of p-Toluenesulfonyl Bromide: A Comprehensive Technical Guide

Introduction

p-Toluenesulfonyl bromide (tosyl bromide, TsBr) is a highly reactive reagent utilized in organic synthesis for the introduction of the tosyl group and as a precursor in various transformations, including radical cyclizations and halogenations.[1] Its reactivity, which makes it a valuable synthetic tool, also necessitates a thorough understanding of its stability profile and the requisite conditions for safe storage and handling. This guide provides an in-depth analysis of the factors governing the stability of tosyl bromide, detailed protocols for its storage, and a comparative perspective with its more commonly used analogue, p-toluenesulfonyl chloride (TsCl). This document is intended for researchers, scientists, and professionals in drug development who handle or intend to utilize this potent chemical agent.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of tosyl bromide is essential for its appropriate handling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrO₂S | [1] |

| Molecular Weight | 235.10 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 95–96 °C | [1] |

| Solubility | Sparingly soluble in water; Soluble in toluene, benzene, and methylene chloride. | [1] |

Core Principles of Stability and Degradation

The stability of sulfonyl halides is a critical consideration for their effective use. The general trend for the stability of sulfonyl halides follows the order of the electronegativity of the halogen: Fluorides > Chlorides > Bromides > Iodides.[2] This trend indicates that tosyl bromide is inherently less stable and more reactive than tosyl chloride.[2]

Moisture Sensitivity and Hydrolysis

The primary degradation pathway for tosyl bromide is hydrolysis. The electrophilic sulfur atom of the sulfonyl bromide group is susceptible to nucleophilic attack by water. This reaction is analogous to the hydrolysis of tosyl chloride, which yields p-toluenesulfonic acid and hydrochloric acid.[3][4]

-

Mechanism of Hydrolysis: The lone pair of electrons on the oxygen atom of a water molecule attacks the electron-deficient sulfur atom of tosyl bromide. This is followed by the departure of the bromide ion, which is a good leaving group. The subsequent deprotonation of the resulting oxonium ion by another water molecule yields p-toluenesulfonic acid and hydrobromic acid.

Caption: Hydrolysis of p-toluenesulfonyl bromide.

Given that bromide is a better leaving group than chloride, it is expected that tosyl bromide hydrolyzes more rapidly than tosyl chloride under the same conditions. Therefore, strict exclusion of moisture is paramount for maintaining the integrity of tosyl bromide.

Thermal Decomposition

While specific studies on the thermal decomposition of tosyl bromide are not extensively documented, the degradation profile can be inferred from the behavior of related sulfonyl halides and brominated organic compounds. Upon heating, sulfonyl halides can decompose to release toxic and corrosive fumes, including sulfur oxides and the corresponding hydrogen halide.[5] For tosyl bromide, thermal decomposition is expected to yield sulfur oxides (SOₓ) and hydrogen bromide (HBr).

The lower stability of the S-Br bond compared to the S-Cl bond suggests that tosyl bromide will have a lower thermal decomposition temperature than tosyl chloride.

Recommended Storage and Handling Protocols

The inherent reactivity of tosyl bromide mandates stringent storage and handling procedures to ensure its stability and the safety of laboratory personnel.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent contact with atmospheric moisture and oxygen, minimizing hydrolysis and potential oxidative degradation.[2][6] |

| Temperature | Store in a cool, dry place. Refrigeration is recommended for long-term storage. | Lower temperatures slow down the rate of potential decomposition reactions. |

| Container | Tightly sealed containers made of non-reactive materials (e.g., glass). Avoid metal containers. | To prevent ingress of moisture and to avoid potential corrosion from the slow generation of HBr in the presence of trace moisture.[2] |

| Light Exposure | Store in a dark place or in an amber bottle. | To prevent potential photochemically induced degradation. |

| Incompatible Materials | Store away from moisture, strong bases, oxidizing agents, acids, acid chlorides, and acid anhydrides. | To prevent vigorous and potentially hazardous reactions.[7] |

Handling and Personal Protective Equipment (PPE)

Due to its corrosive and irritant nature, all handling of tosyl bromide should be conducted within a certified chemical fume hood. Appropriate PPE is mandatory.

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin Protection: A lab coat and, if handling large quantities, a chemical-resistant apron.

-

Respiratory Protection: Not typically required when handled in a fume hood. For spills or work outside a fume hood, a respirator with an appropriate cartridge for acid gases and organic vapors is necessary.[6]

Experimental Procedures: Spill and Waste Management

Spill Response

In the event of a tosyl bromide spill, the following steps should be taken:

-

Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

-

Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal. For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

-

Decontamination: The affected area should be decontaminated with a suitable neutralizing agent, such as a sodium bicarbonate solution, followed by a thorough cleaning.

Quenching and Disposal of Unreacted Tosyl Bromide

Unreacted tosyl bromide in a reaction mixture should be quenched before workup to prevent its interference with purification and to ensure safe disposal. A common and effective method is to add a nucleophilic quenching agent.

Caption: Workflow for quenching unreacted tosyl bromide.

Protocol for Quenching with an Amine:

-

Cool the reaction mixture to 0-10 °C in an ice bath.

-

Slowly add a primary or secondary amine (e.g., diethylamine or a polymer-bound amine scavenger). The amine will react with the excess tosyl bromide to form a highly polar sulfonamide.

-

Stir the mixture vigorously for 15-30 minutes at room temperature.

-

The resulting sulfonamide can then be easily separated from the desired product by extraction or filtration (in the case of a scavenger resin).

All waste containing tosyl bromide or its degradation products should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Comparative Analysis: Tosyl Bromide vs. Tosyl Chloride

While both tosyl bromide and tosyl chloride serve similar functions in organic synthesis, their differing halogen substituents lead to notable differences in reactivity and stability.

| Feature | p-Toluenesulfonyl Bromide (TsBr) | p-Toluenesulfonyl Chloride (TsCl) |

| Reactivity | More reactive | Less reactive |

| Stability | Less stable | More stable[2] |

| Leaving Group Ability of Halide | Bromide is a better leaving group. | Chloride is a poorer leaving group. |

| Hydrolysis Rate | Faster | Slower |

| Thermal Stability | Lower | Higher |

| Handling Precautions | Requires stricter exclusion of moisture and potentially lower storage temperatures. | Standard precautions for moisture-sensitive reagents are sufficient. |

The higher reactivity of tosyl bromide can be advantageous in reactions where tosyl chloride is sluggish. However, this increased reactivity comes at the cost of reduced stability, making its storage and handling more demanding.

Conclusion

p-Toluenesulfonyl bromide is a potent reagent whose effective and safe use is contingent upon a comprehensive understanding of its chemical stability. The paramount principle for its storage and handling is the strict exclusion of moisture, to which it is highly sensitive. Its inherent instability relative to p-toluenesulfonyl chloride necessitates more rigorous storage conditions, including the consistent use of an inert atmosphere and potentially lower temperatures for long-term preservation. By adhering to the protocols and understanding the chemical principles outlined in this guide, researchers can safely and effectively harness the synthetic utility of this valuable chemical compound.

References

-

Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. MDPI. [Link]

-

(PDF) Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. ResearchGate. [Link]

-

Sulfonyl halide. Wikipedia. [Link]

-

Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI. [Link]

-

Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PubMed. [Link]

-

ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. ILO and WHO. [Link]

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. ResearchGate. [Link]

-

Ch8 : Tosylates. University of Calgary. [Link]

-

Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. [Link]

-

9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]

-

Reactions of alcohols to form alkyl bromides and tosylates. Sciencemadness.org. [Link]

-

Relative nucleophilicity of common nucleophiles toward sulfenyl sulfur. Comparison of the relative reactivity of different nucleophiles toward sulfenyl vs. sulfonyl sulfur. Journal of the American Chemical Society. [Link]

-

Nucleophilic Substitution at Sulfonyl Sulfur. Kinetic Investigation on theReactions of Tosyl Chloride with p-Substituted Phenol(s) and Triethylaminein Acetone / Acetonitrile. Semantic Scholar. [Link]

-

Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]

-

Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

16.5: SN2 Reactions of Allylic Halides and Tosylates. Chemistry LibreTexts. [Link]

-

p-toluenesulonyl chloride advice. Sciencemadness.org. [Link]

-

p-Toluenesulfonyl Bromide. ResearchGate. [Link]

-

Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. [Link]

- Process for producing p-toluenesulfonyl chloride.

-

p-Toluenesulfonyl chloride drying. XZG Dryer. [Link]

-

Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics. [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC - The Italian Association of Chemical Engineering. [Link]

-

-

The thermal decomposition of cyclopentyl bromide. Journal of the Chemical Society (Resumed). [Link]

-

-

Thermal Decomposition of Brominated Butyl Rubber. MDPI. [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 4-Methylbenzenesulfonyl Bromide: A Technical Guide

Introduction

4-Methylbenzenesulfonyl bromide, a member of the sulfonyl halide family, is a pivotal reagent and intermediate in organic synthesis. Its utility in the formation of sulfonamides and sulfonate esters makes it a compound of significant interest for professionals in pharmaceutical research and drug development. The precise characterization of this molecule is paramount to ensure reaction specificity, yield, and the purity of downstream products. This guide provides an in-depth analysis of this compound using core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and the interpretation of spectral data, offering field-proven insights for researchers and scientists.

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling to prevent injury.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, splash-proof safety glasses or a face shield, and a lab coat.[1][2] Work should be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.[3]

-

Handling Precautions : Avoid all direct contact with skin and eyes.[1][2] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[2][3] Do not ingest.[4]

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, alcohols, amines, and strong oxidizing agents.[3][4]

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its characteristic spectral signature. The molecule consists of a para-substituted benzene ring with a methyl group and a sulfonyl bromide group. This substitution pattern leads to specific symmetries and electronic environments that are readily probed by spectroscopic methods.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.[5]

Experimental Protocol: NMR Analysis

A standardized protocol ensures data reproducibility and quality.

Caption: Standardized workflow for NMR spectroscopic analysis.[6]

Methodology:

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).[5] CDCl₃ is chosen as it is an aprotic solvent that effectively solubilizes the analyte without reacting with the sulfonyl bromide moiety.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition : Acquire the ¹H NMR spectrum using a standard single-pulse experiment. For the ¹³C NMR spectrum, a proton-decoupled experiment is standard.

-

Processing : Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by two distinct regions: the aromatic region and the aliphatic region.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.90 | Doublet (d) | 2H | Ar-H (ortho to -SO₂Br) |

| ~ 7.40 | Doublet (d) | 2H | Ar-H (ortho to -CH₃) |

| ~ 2.50 | Singlet (s) | 3H | -CH₃ |

Interpretation:

-

The aromatic protons exhibit a classic AA'BB' system, which simplifies to two doublets at this resolution due to the strong electron-withdrawing effect of the sulfonyl bromide group. The protons ortho to the -SO₂Br group are deshielded and appear further downfield (~7.90 ppm) compared to the protons ortho to the electron-donating methyl group (~7.40 ppm).

-

The methyl protons appear as a sharp singlet at approximately 2.50 ppm, integrating to three protons. The singlet multiplicity is due to the absence of adjacent protons.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows four signals for the aromatic carbons due to molecular symmetry, plus one signal for the methyl carbon.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 146 | C-SO₂Br |

| ~ 143 | C-CH₃ |

| ~ 130 | CH (ortho to -CH₃) |

| ~ 128 | CH (ortho to -SO₂Br) |

| ~ 22 | -CH₃ |

Interpretation:

-

The two quaternary carbons (ipso-carbons) are the most deshielded in the aromatic region. The carbon attached to the electronegative sulfonyl group (C-SO₂Br) is typically the furthest downfield.

-

The two sets of equivalent methine carbons (CH) in the aromatic ring are clearly resolved.

-

The aliphatic methyl carbon (-CH₃) appears upfield at around 22 ppm, consistent with a standard sp³-hybridized carbon in this environment.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups. For this compound, the most prominent features are the strong absorptions from the sulfonyl group.[5]

Experimental Protocol: IR Analysis

Caption: Workflow for FT-IR spectroscopic analysis via ATR.[6]

Methodology:

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for this solid sample.

-

Data Acquisition : A background spectrum of the clean ATR crystal is collected first. A small amount of the solid this compound is then placed on the crystal, and pressure is applied to ensure good contact.

-

Parameters : The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

IR Spectral Data

Table 3: Key IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~ 1385 - 1365 | S=O Asymmetric Stretch | Strong |

| ~ 1180 - 1160 | S=O Symmetric Stretch | Strong |

| ~ 1600 - 1450 | C=C Aromatic Stretch | Medium |

| ~ 3100 - 3000 | C-H Aromatic Stretch | Medium-Weak |

| ~ 2980 - 2850 | C-H Aliphatic Stretch | Medium-Weak |

Interpretation:

-

The most diagnostic peaks are the two strong absorption bands corresponding to the asymmetric (~1375 cm⁻¹) and symmetric (~1170 cm⁻¹) stretching vibrations of the S=O bonds in the sulfonyl group. The exact positions can be influenced by the electronegativity of the attached bromine atom.[8]

-

Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

-

C-H stretching vibrations for the aromatic ring are observed just above 3000 cm⁻¹, while those for the methyl group are seen just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Analysis

Methodology:

-

Sample Introduction : The sample is typically dissolved in a suitable volatile solvent (e.g., acetonitrile or methanol) and introduced into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

-

Ionization : Electron Ionization (EI) is a common technique for this type of molecule, as it induces characteristic fragmentation. Electrospray Ionization (ESI) can also be used.

-

Analysis : The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

Mass Spectral Data

The molecular weight of this compound (C₇H₇BrO₂S) is 235.10 g/mol .[9] The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Caption: Simplified primary fragmentation pathways for this compound.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

|---|---|

| 234/236 | Molecular Ion [M]⁺˙ (isotopic pattern from Br) |

| 155 | [M - Br]⁺ (Loss of a bromine radical) |

| 91 | [C₇H₇]⁺ (Tropylium ion, a very stable fragment) |

Interpretation:

-

Molecular Ion : The molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 234 and 236, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. This doublet is a definitive indicator of a monobrominated compound.

-

Loss of Bromine : A significant fragment at m/z 155 results from the loss of a bromine radical, forming the stable tosyl cation ([CH₃C₆H₄SO₂]⁺).

-

Tropylium Ion : The base peak in the spectrum is often at m/z 91. This corresponds to the highly stable tropylium ion ([C₇H₇]⁺), formed by the loss of the sulfonyl bromide radical and subsequent rearrangement.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and substitution pattern, IR spectroscopy identifies the key sulfonyl functional group, and Mass Spectrometry validates the molecular weight while revealing characteristic fragmentation pathways. This multi-technique approach represents a self-validating system, ensuring the structural integrity and identity of this important synthetic reagent, which is a critical requirement for researchers in drug discovery and chemical development.

References

- MATERIAL SAFETY DATA SHEET - SDS - Rentokil Initial. (2012).

- SAFETY DATA SHEET - LabelSDS.

- SAFETY DATA SHEET - Fisher Scientific. (2024).

- SAFETY DATA SHEET - Fisher Scientific. (2025).

- 1 - SAFETY DATA SHEET. (2025).

- Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide. Benchchem.

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.

- General experimental procedure for the sulfonylation of amines. The Royal Society of Chemistry.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- P-Toluenesulfonyl bromide. VIVAN Life Sciences.

- FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone... ResearchGate.

Sources

- 1. sds.rentokil-initial.com [sds.rentokil-initial.com]

- 2. labelsds.com [labelsds.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. vivanls.com [vivanls.com]

A Senior Application Scientist's Guide to Sourcing and Application of 4-Methylbenzenesulfonyl Bromide in Research and Development

This guide provides an in-depth technical overview of 4-Methylbenzenesulfonyl bromide (p-Tosyl bromide), a critical reagent for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple catalog listing to explore the compound's core reactivity, guide the selection of commercial suppliers, provide validated experimental protocols, and detail essential safety and handling procedures.

Introduction: The Role of this compound in Modern Synthesis

This compound, commonly known as p-Tosyl bromide or simply Tosyl bromide, is an organosulfur compound with the formula C₇H₇BrO₂S.[1][2] Its significance in organic synthesis stems from the exceptional ability of the tosylate group to function as a leaving group in nucleophilic substitution reactions. While its chloride analogue, tosyl chloride, is more common, the bromide variant offers distinct reactivity profiles that can be advantageous in specific synthetic contexts, particularly when a more reactive sulfonating agent is required.

In drug discovery, the tosyl group is instrumental in forming sulfonamides and sulfonate esters, two functional groups prevalent in a wide array of therapeutic agents.[3] The sulfonamide moiety, for instance, is a cornerstone of sulfa drugs and numerous other pharmacologically active molecules. This guide serves as a practical resource for effectively sourcing and utilizing high-quality Tosyl bromide in the laboratory.

Physicochemical Properties and Key Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. Key data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 1950-69-2 | [1][2][4] |

| Molecular Formula | C₇H₇BrO₂S | [1][2] |

| Molecular Weight | 235.10 g/mol | [1][2] |

| Synonyms | p-Toluenesulfonyl bromide, Tosyl bromide | [1] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [4] |

| InChI Key | NTSFJZORNYYLFW-UHFFFAOYSA-N | [1][4] |

| Storage | Inert atmosphere, room temperature | [4] |

Core Reactivity: Nucleophilic Substitution at the Sulfonyl Center

The utility of Tosyl bromide is dominated by nucleophilic substitution reactions at its electron-deficient sulfur atom.[5] The bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This reactivity is the foundation for its primary applications in forming sulfonamides (from amines) and sulfonate esters (from alcohols).

The general mechanism involves the attack of a nucleophile on the sulfonyl sulfur, leading to the displacement of the bromide ion.[5]

Caption: General mechanism of nucleophilic substitution using Tosyl bromide.

Commercial Suppliers and Qualification

Sourcing high-purity reagents is critical for reproducible and successful research. Several reputable chemical suppliers offer this compound. The choice of supplier often depends on the required scale, purity, and available documentation.

| Supplier | Product Example | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | This compound AldrichCPR | Not specified, but analytical documentation is available. | A leading supplier for research-grade chemicals, often providing comprehensive documentation like Certificates of Analysis (COA).[6] |

| BLD Pharmatech (via Sigma-Aldrich) | 4-Methylbenzene-1-sulfonyl bromide | 95% | Offers various quantities, with specifications on physical form and storage conditions.[4] |

| JHECHEM CO LTD (via ECHEMI) | This compound | Not specified. | A China-based manufactory and trader listed on chemical commerce platforms.[1] |

| VIVAN Life Sciences | P-Toluenesulfonyl bromide | Not specified. | Provides analytical data (CoA, MASS, NMR, HPLC) with compounds for research and testing purposes.[2] |

Scientist's Insight: How to Select a Supplier

-

Purity and Analysis: Always request a lot-specific Certificate of Analysis (CoA). For demanding applications like late-stage drug development, purity confirmed by NMR and HPLC is essential.

-

Consistency: For long-term projects, inquire about the supplier's ability to provide consistent quality across different batches.

-

Documentation: Ensure a comprehensive Safety Data Sheet (SDS) is readily available.

-

Scale: Confirm the supplier can meet your needs, from lab-scale grams to potential pilot-plant kilograms.

Key Synthetic Applications and Representative Protocols

The following protocols are illustrative of the primary uses of this compound. They are adapted from established procedures for analogous sulfonyl halides and should be optimized for specific substrates.[7][8]

Protocol 1: Synthesis of an N-Substituted Sulfonamide

This protocol describes the reaction of an amine with Tosyl bromide to form a sulfonamide, a common linkage in medicinal chemistry.

Workflow Overview

Caption: Standard experimental workflow for sulfonamide synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of the primary or secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) at 0 °C, add a solution of this compound (1.1 eq.) in the same solvent dropwise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., Dichloromethane, 3 times).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.[8]

Protocol 2: Synthesis of a Sulfonate Ester

This protocol details the formation of a sulfonate ester from an alcohol, creating an excellent leaving group for subsequent Sₙ2 reactions.[8]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol (1.0 eq.) in anhydrous pyridine or a mixture of Dichloromethane and pyridine (used as both solvent and base). Cool the mixture to 0 °C.

-

Reagent Addition: Add this compound (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction Execution: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight.[8]

-

Work-up: Carefully pour the reaction mixture into ice-cold dilute hydrochloric acid (e.g., 0.05 N HCl) to neutralize the pyridine.[8]

-

Extraction: Extract the mixture with a suitable organic solvent like ethyl acetate three times for optimal recovery.[8]

-

Drying and Concentration: Combine the organic extracts, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[8]

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure sulfonate ester.[8]

Safety, Handling, and Storage

As a reactive electrophile, this compound requires careful handling. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and splash-proof safety goggles or a face shield.[10]

-

Handling: Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[10][11] Prevent contact with skin, eyes, and clothing.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] The compound is moisture-sensitive; storage under an inert gas like argon or nitrogen is recommended.[4]

-

Incompatibilities: Avoid contact with strong bases, oxidizing agents, alcohols, and amines, except under controlled reaction conditions.[10][11]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water/shower for at least 15 minutes.[10] Seek immediate medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.

-

Conclusion

This compound is a potent and valuable reagent for the synthesis of sulfonamides and sulfonate esters, which are crucial motifs in pharmaceutical research. Its enhanced reactivity compared to the chloride analog makes it a strategic choice for specific synthetic challenges. A successful outcome hinges on sourcing high-purity material from a reputable supplier, understanding its core reactivity, applying robust experimental protocols, and adhering to strict safety procedures. By following the guidance outlined in this document, researchers and scientists can confidently and effectively integrate this important building block into their drug discovery and development workflows.

References

-

Rentokil Initial. MATERIAL SAFETY DATA SHEET - SDS. (2012-01-19). [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. vivanls.com [vivanls.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. 4-Methylbenzene-1-sulfonyl bromide | 1950-69-2 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

The Versatility of 4-Methylbenzenesulfonyl Bromide: A Technical Guide for Synthetic Chemists

In the landscape of modern organic synthesis, the ability to efficiently and selectively construct molecular complexity is paramount. Among the vast arsenal of reagents available to the synthetic chemist, sulfonylating agents hold a place of distinction due to their broad utility. This technical guide provides an in-depth exploration of 4-methylbenzenesulfonyl bromide, commonly known as tosyl bromide (TsBr), a powerful and versatile reagent. We will delve into its fundamental reactivity, core applications in sulfonylation and protection chemistry, and its emerging roles in advanced synthetic methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this important synthetic tool.

Core Principles: Understanding the Reactivity of this compound

This compound is an organosulfur compound characterized by a tosyl group (CH₃C₆H₄SO₂) attached to a bromine atom. Its synthetic utility is primarily dictated by the electrophilic nature of the sulfur atom and the excellent leaving group ability of the bromide ion.

The chemistry of tosyl bromide is dominated by nucleophilic substitution reactions at the electron-deficient sulfur atom.[1] A wide range of nucleophiles, including amines, alcohols, and thiols, can readily attack the sulfur center, leading to the displacement of the bromide and the formation of a new sulfur-nucleophile bond. This reactivity is the foundation for its most common applications.

Comparison with Tosyl Chloride (TsCl)

While tosyl chloride (TsCl) is a more commonly used and commercially available sulfonylating agent, tosyl bromide offers distinct advantages in certain contexts. The bromide ion is a better leaving group than the chloride ion, which can lead to enhanced reaction rates. This increased reactivity can be particularly beneficial when dealing with less nucleophilic substrates or when milder reaction conditions are desired. However, this heightened reactivity also means that TsBr may be less stable and require more careful handling and storage than TsCl.

The Workhorse Application: Sulfonylation Reactions

The primary and most well-established application of this compound is as a sulfonylating agent, a process that involves the introduction of the tosyl group into a molecule.[1] This transformation is central to the synthesis of two important classes of compounds: sulfonamides and sulfonate esters.

Synthesis of Sulfonamides: A Cornerstone of Medicinal Chemistry

The reaction between this compound and primary or secondary amines provides a direct and efficient route to N-substituted sulfonamides.[1] This reaction, often carried out in the presence of a base to neutralize the hydrobromic acid byproduct, is a fundamental transformation in organic synthesis.[1]

Sulfonamides are a critical pharmacophore found in a wide array of therapeutic agents, including antibiotics (sulfa drugs), diuretics, and antiviral medications.[1] The facile synthesis of sulfonamides using reagents like TsBr has been instrumental in the development of these life-saving drugs.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl Sulfonamides

-

Materials:

-

This compound (1.0 equiv)

-

Aryl amine (1.1 equiv)

-

Pyridine (2.0 equiv)

-

Dichloromethane (DCM) as solvent

-

-

Procedure:

-

Dissolve the aryl amine in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine to the solution and stir.

-

Slowly add a solution of this compound in DCM to the reaction mixture at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl to remove excess pyridine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl sulfonamide.

-

TsBr [label="4-Methylbenzenesulfonyl\nBromide (TsBr)"]; Amine [label="Primary or Secondary\nAmine (R-NH₂ or R₂NH)"]; Base [label="Base\n(e.g., Pyridine)"]; Sulfonamide [label="N-Substituted\nSulfonamide"]; Byproduct [label="HBr salt of Base"];

TsBr -> Sulfonamide [label="Sulfonylation"]; Amine -> Sulfonamide; Base -> Byproduct; }

Synthesis of Sulfonate Esters: Crafting a Superior Leaving Group